An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-phenylthiazole-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a recommended synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.
Synthesis of Methyl 2-phenylthiazole-5-carboxylate
The synthesis of methyl 2-phenylthiazole-5-carboxylate can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. An alternative classical approach is the Hantzsch thiazole synthesis.
Recommended Synthetic Route: Suzuki-Miyaura Coupling
The preferred method for the synthesis of methyl 2-phenylthiazole-5-carboxylate is the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-bromothiazole-5-carboxylate with phenylboronic acid. This reaction provides a direct and efficient route to the target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[1][2]
Materials:
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Methyl 2-bromothiazole-5-carboxylate (1.0 mmol)
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Phenylboronic acid (1.2 mmol)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
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Potassium carbonate (K₂CO₃) (2.0 mmol)
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Toluene (5 mL)
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Ethanol (2 mL)
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Water (1 mL)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a round-bottom flask, add methyl 2-bromothiazole-5-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
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Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
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Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask.
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Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
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Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield methyl 2-phenylthiazole-5-carboxylate.
Alternative Synthetic Route: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method that can also be employed.[3][4] This involves the condensation of a thioamide (thiobenzamide) with an α-haloketone.
Characterization of Methyl 2-phenylthiazole-5-carboxylate
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Data not available; expected to be a crystalline solid. |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for methyl 2-phenylthiazole-5-carboxylate, based on the analysis of similar compounds found in the literature.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 | s | 1H | Thiazole-H |
| ~ 7.9 - 8.0 | m | 2H | Phenyl-H (ortho) |
| ~ 7.4 - 7.5 | m | 3H | Phenyl-H (meta, para) |
| ~ 3.9 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162 | C=O (ester) |
| ~ 168 | Thiazole C2 |
| ~ 145 | Thiazole C5 |
| ~ 133 | Phenyl C (ipso) |
| ~ 131 | Phenyl C (para) |
| ~ 129 | Phenyl C (meta) |
| ~ 127 | Phenyl C (ortho) |
| ~ 125 | Thiazole C4 |
| ~ 52 | -OCH₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2950 | Aliphatic C-H stretch |
| ~ 1720 | C=O stretch (ester) |
| ~ 1600, 1480 | C=C stretch (aromatic) |
| ~ 1540 | C=N stretch (thiazole) |
| ~ 1250 | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Assignment |
| ~ 219 | [M]⁺ |
| ~ 188 | [M - OCH₃]⁺ |
| ~ 160 | [M - COOCH₃]⁺ |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.
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Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
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Data Analysis: Determine the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern for further structural confirmation.
Melting Point Determination
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Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.
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Instrumentation: Use a calibrated melting point apparatus.
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Procedure: Heat the sample slowly and record the temperature range over which the sample melts. A sharp melting range is indicative of high purity.
This guide provides a comprehensive framework for the synthesis and characterization of methyl 2-phenylthiazole-5-carboxylate. Researchers are encouraged to adapt and optimize these protocols as needed for their specific laboratory conditions and analytical instrumentation.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
